Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzofuran ring, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzofuran ring. Common methods include:
Acid-Catalyzed Cyclization: This involves the cyclization of compounds containing carbonyl groups through dehydration.
Palladium-Catalyzed Reactions: These reactions often involve intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Friedel-Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Amiodarone: An antiarrhythmic agent with a benzofuran structure.
Dronedarone: Used to prevent atrial fibrillation and flutter.
Uniqueness
METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific structural features and the presence of both benzofuran and acetamido groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 4-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17NO4/c1-12-3-8-17-16(9-12)14(11-24-17)10-18(21)20-15-6-4-13(5-7-15)19(22)23-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
IKMXWQRRNMWYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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